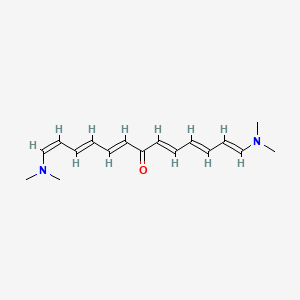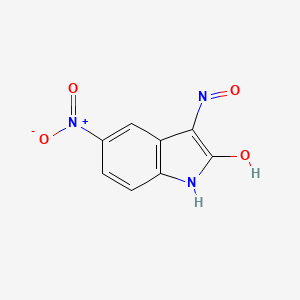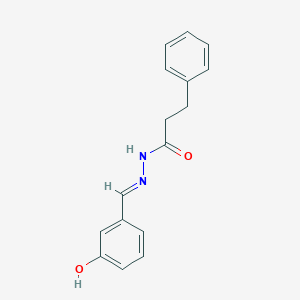
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one
Übersicht
Beschreibung
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one, also known as DDAO, is a fluorescent probe that is widely used in scientific research. It was first synthesized in the 1980s and has since become a popular tool for studying biological processes.
Wirkmechanismus
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one works by undergoing a chemical reaction with ROS, which results in the production of a highly fluorescent compound. This fluorescence can be detected using a variety of imaging techniques, including fluorescence microscopy and flow cytometry. The intensity of the fluorescence is directly proportional to the amount of ROS present in the sample, allowing researchers to quantify ROS levels in real-time.
Biochemical and Physiological Effects:
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one has been shown to have minimal effects on cellular function and viability, making it a safe and reliable probe for studying biological processes. It has been used to study a variety of physiological processes, including oxidative stress, inflammation, and aging. Additionally, 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one has been used to study the effects of various drugs and compounds on ROS production, providing valuable insights into the mechanisms of action of these compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is its high sensitivity and specificity for ROS detection. It is also relatively easy to use, making it a popular tool in many research laboratories. However, 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one has some limitations, including its relatively short half-life and the potential for interference from other fluorescent compounds. Additionally, 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is not suitable for studying ROS in vivo, as it cannot penetrate cell membranes.
Zukünftige Richtungen
There are many potential future directions for research involving 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one. One area of interest is the development of new fluorescent probes that are more specific and sensitive for detecting ROS. Additionally, researchers are exploring the use of 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one in combination with other probes and imaging techniques to gain a more comprehensive understanding of biological processes. Finally, there is growing interest in using 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one to study the effects of dietary and lifestyle interventions on ROS production and oxidative stress.
Wissenschaftliche Forschungsanwendungen
1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is primarily used as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a variety of biological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, diabetes, and cardiovascular disease. 1,13-bis(dimethylamino)-1,3,5,8,10,12-tridecahexaen-7-one is a highly sensitive probe that can detect ROS in real-time, making it a valuable tool for studying these processes.
Eigenschaften
IUPAC Name |
(1Z,3E,5E,8E,10E,12E)-1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18(2)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(3)4/h5-16H,1-4H3/b7-5+,8-6+,13-9+,14-10+,15-11-,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIBJODGCPIBA-UAIZVKBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CC=CC=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C/C(=O)/C=C/C=C/C=C\N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,3E,5E,8E,10E,12E)-1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B3827023.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)

![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)
![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)
